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Compound of Interest

Adamantan-1-ylmethyl-methyl-
Compound Name:
amine hydrobromide

CAS No.: 1185301-20-5

Cat. No.: B1521656

Get Quote

Application Note: Adamantan-1-ylmethyl-methyl-
amine Hydrobromide

Technical Guide for Antiviral & Neuropharmacological Applications[1]

Abstract & Core Utility

Adamantan-1-ylmethyl-methyl-amine hydrobromide (N-methyl-1-adamantanemethylamine
HBr) is a lipophilic amine derivative of the adamantane class.[1] Structurally distinct from
Amantadine (1-adamantanamine) and Rimantadine (alpha-methyl-1-adamantanemethylamine),
this compound features a secondary amine with a methylene spacer linked to the adamantane
cage.[1]

Primary Research Applications:

 Virology: Investigation of Influenza A M2 proton channel inhibition. The steric bulk of the N-
methyl group offers a unique resistance profile compared to first-generation adamantanes.[1]
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» Neuropharmacology: Modulation of NMDA (N-methyl-D-aspartate) receptors.[1] Like
Memantine, this compound acts as an uncompetitive, low-affinity, open-channel blocker,
potentially reducing excitotoxicity without blocking physiological synaptic transmission.[1]

o Medicinal Chemistry: A versatile "hydrophobic cage" building block for fragment-based drug
discovery (FBDD), enhancing blood-brain barrier (BBB) permeability of coupled
pharmacophores.[1]

Physicochemical Properties & Handling[1]
Data Summary

Property Specification

Chemical Formula C12H21N[1][2][3][4] - HBr

Molecular Weight 260.21 g/mol

Appearance White to off-white crystalline solid

Solubility (Water) ~50 mM (Warm, vortex required)

Solubility (DMSO) >100 mM

Storage -20°C (Desiccated); Protect from light
Hygroscopicity Moderate (Handle under inert gas if possible)

Reconstitution Protocol (Stock Solution)

To ensure reproducibility in biological assays, accurate stock preparation is critical.[1]

¢ Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) for long-term storage stocks
(100 mM).[1] Use Sterile Water or PBS only for immediate use working solutions.[1]

o Calculation: To prepare 10 mL of 10 mM Stock:
o Weigh 26.02 mg of Adamantan-1-ylmethyl-methyl-amine HBr.[1]

o Dissolve in 10 mL of anhydrous DMSO.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://www.scbt.com/es/p/adamantan-1-ylmethyl-methyl-amine-153461-22-4
https://www.benchchem.com/product/b1379907
https://patents.google.com/patent/JPH01197437A/en
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Note: The hydrobromide salt may require mild warming (37°C water bath) for 5-10 minutes
to fully dissolve.[1]

 Sterilization: Filter sterilize using a 0.22 um PTFE (for DMSO) or PES (for aqueous) syringe
filter.[1] Do not autoclave.[1]

Experimental Protocol A: Influenza A M2 Channel
Inhibition (Plague Reduction)

Objective: Determine the ECso of the compound against Influenza A virus (e.g., AAWSN/33) in
MDCK cells.[1] This assay quantifies the compound's ability to block the M2 ion channel,
preventing viral uncoating.[1]

Mechanistic Rationale

The adamantane cage binds within the transmembrane pore of the M2 tetramer.[1] The N-
methyl group on this specific analog alters the binding kinetics and electrostatic interaction with
the His37 gating residue, potentially retaining potency against specific amantadine-resistant
mutants.[1]

Workflow Diagram
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Caption: Step-by-step workflow for the Plaque Reduction Assay to determine antiviral potency.

Step-by-Step Methodology

o Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates (5 x 10°
cells/well). Incubate overnight to reach 90-100% confluency.
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o Compound Preparation: Prepare 2x serial dilutions of Adamantan-1-ylmethyl-methyl-amine
HBr in infection media (DMEM + TPCK-trypsin). Range: 0.1 uM to 100 uM.[1]

* Infection:
o Wash cells 2x with PBS.[1]
o Infect with Influenza A virus at MOI (Multiplicity of Infection) of 0.001 in 200 pL volume.[1]
o Incubate 1 hour at 37°C (rocking every 15 mins) for adsorption.
e Overlay:
o Remove viral inoculum.[1]

o Add 2 mL of Overlay Medium (1:1 mixture of 2x MEM containing the test compound and
1.6% agarose/Avicel).

o Critical: Ensure the compound concentration in the overlay matches the target dilution.[1]
 Incubation: Incubate for 48-72 hours at 37°C, 5% CO:2 until plaques are visible.
» Fixation & Staining:

o Fix cells with 4% Paraformaldehyde (PFA) for 30 mins.[1]

o Stain with 0.1% Crystal Violet solution for 15 mins.[1]

o Wash with water and air dry.[1]

» Data Analysis: Count plaques. Plot % inhibition vs. Log[Concentration] to derive ECso using
non-linear regression (GraphPad Prism).

Experimental Protocol B: NMDA Receptor Blockade
(Calcium Flux)

Objective: Assess the compound's efficacy as an open-channel blocker of NMDA receptors
using a fluorescent calcium indicator (Fluo-4 AM) in HEK293 cells expressing NR1/NR2B

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

subunits.[1]

Mechanistic Rationale

Adamantane derivatives block the NMDA channel pore only when the channel is open (use-
dependent block).[1] This protocol stimulates the receptor with Glutamate/Glycine and
measures the reduction in Ca2* influx caused by the test compound.[1]

Workflow Diagram
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Caption: Mechanism of Action: Use-dependent blockade of the NMDA receptor pore by the
adamantane derivative.[1]

Step-by-Step Methodology

¢ Cell Loading:
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o Plate HEK293-NR1/NR2B cells in black-walled, clear-bottom 96-well plates (Poly-D-lysine
coated).[1]

o Load cells with Fluo-4 AM (4 uM) in HBSS buffer + 0.04% Pluronic F-127 for 45 mins at
37°C.

o Wash 3x with HBSS (Ca?*/Mg?* free) to remove extracellular dye.[1]

Pre-incubation:

o Add Adamantan-1-ylmethyl-methyl-amine HBr (various concentrations) in HBSS
containing 1.8 mM CaClz.[1]

o Incubate for 10 minutes to allow equilibration.

Stimulation & Reading:

o Transfer plate to a FLIPR or FlexStation reader.[1]

o Inject Stimulation Buffer: 100 uM Glutamate + 10 uM Glycine.[1]

Measurement:

o Record fluorescence (Ex 494 nm / Em 516 nm) every 2 seconds for 180 seconds.

Analysis:
o Calculate

(Peak fluorescence minus baseline).[1]

o Normalize response to Control (Glutamate only, no blocker).

o Expectation: A dose-dependent reduction in peak fluorescence, indicating channel
blockade.[1]

Synthetic Application: Reductive Amination
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Objective: Use Adamantan-1-ylmethyl-methyl-amine as a nucleophile to attach the

adamantane cage to an aldehyde-containing scaffold (e.g., creating a targeted drug conjugate).

[1]

Reaction Scheme: R-CHO + Ad-CH2-NH-Me -> [Imine lon] -> R-CH2-N(Me)-CH2-Ad[1]

Protocol:

Dissolve 1.0 eq of Aldehyde and 1.1 eq of Adamantan-1-ylmethyl-methyl-amine HBr in
Dichloromethane (DCM).

Add 1.5 eq of Triethylamine (TEA) to neutralize the HBr salt.[1] Stir for 30 mins.
Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

Stir at Room Temperature for 4-16 hours under Nitrogen.

Quench with saturated NaHCOs.[1] Extract with DCM.[1]

Purify via Flash Chromatography (Silica, Hexane/EtOAc).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. scbt.com [scbt.com]

e 3. 1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride | 33191-51-4 | Benchchem
[benchchem.com]

o 4. JPH01197437A - Antiviral agent - Google Patents [patents.google.com]
e 5. fluorochem.co.uk [fluorochem.co.uk]
e 6. aksci.com [aksci.com]

» To cite this document: BenchChem. [experimental protocols using Adamantan-1-ylmethyl-
methyl-amine hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521656/docs#experimental-protocols-using-
adamantan-1-ylmethyl-methyl-amine-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://pubchem.ncbi.nlm.nih.gov/compound/3010130
https://www.scbt.com/es/p/adamantan-1-ylmethyl-methyl-amine-153461-22-4
https://www.benchchem.com/product/b1379907
https://www.benchchem.com/product/b1379907
https://patents.google.com/patent/JPH01197437A/en
https://fluorochem.co.uk/product/F058615/
https://aksci.com/sds/5495DG_SDS.pdf
https://www.benchchem.com/product/b1521656/docs#experimental-protocols-using-adamantan-1-ylmethyl-methyl-amine-hydrobromide
https://www.benchchem.com/product/b1521656/docs#experimental-protocols-using-adamantan-1-ylmethyl-methyl-amine-hydrobromide
https://www.benchchem.com/product/b1521656/docs#experimental-protocols-using-adamantan-1-ylmethyl-methyl-amine-hydrobromide
https://www.benchchem.com/product/b1521656/docs#experimental-protocols-using-adamantan-1-ylmethyl-methyl-amine-hydrobromide
https://www.benchchem.com/product/b1521656?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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